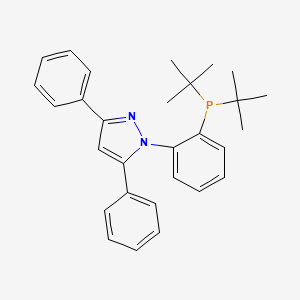![molecular formula C8H9N3 B1312906 (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine CAS No. 888498-07-5](/img/structure/B1312906.png)
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacophore Development
7-Azaindoles are recognized for their potential as pharmacophores in drug design. They can serve as a scaffold for developing new therapeutic agents due to their ability to interact with various biological targets .
Antiproliferative Agents
Compounds based on the 7-azaindole core have been studied for their antiproliferative activities, suggesting potential use in cancer research and treatment .
Antioxidant Activities
The antioxidant properties of 7-azaindole derivatives indicate possible applications in combating oxidative stress-related diseases .
Selective Synthesis
The selective synthesis of 7-azaindoles and related compounds can lead to the development of novel materials with specific chemical and physical properties .
Biological Evaluation
The biological evaluation of 7-azaindole derivatives can lead to the discovery of new biological activities and therapeutic applications .
Functionalization Chemistry
The functionalization of 7-azaindoles allows for the creation of diverse derivatives with a wide range of potential applications in medicinal chemistry .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-Aminomethyl-7-azaindole, also known as (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, is the tyrosine protein kinase SRC . This kinase plays a crucial role in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival .
Mode of Action
4-Aminomethyl-7-azaindole interacts with its target by docking into the purine binding site of the kinase . It acts as an adenine mimetic heterocyclic , forming hydrogen bonds with the kinase hinge region . This interaction results in the inhibition of the kinase, disrupting its normal function .
Biochemical Pathways
The inhibition of the tyrosine protein kinase SRC by 4-Aminomethyl-7-azaindole affects several biochemical pathways. These pathways are primarily involved in cell signaling, and their disruption can lead to changes in cell behavior . For instance, the compound’s action can inhibit cell proliferation, potentially making it useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Pharmacokinetics
The compound’s small molecular weight (average mass 147177 Da ) suggests it may have good bioavailability
Result of Action
The result of 4-Aminomethyl-7-azaindole’s action is the inhibition of the tyrosine protein kinase SRC, leading to disruption of the kinase’s normal function . This can result in decreased cell proliferation, potentially making the compound useful in the treatment of diseases characterized by abnormal cell growth .
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNRVZRVBULYGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470471 |
Source


|
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine | |
CAS RN |
888498-07-5 |
Source


|
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)